3-{[(2-fluorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione
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Overview
Description
The compound “3-{[(2-fluorophenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione” belongs to the class of 1,2,4-benzothiadiazine-1,1-dioxides . These compounds have been reported to exhibit various biological activities such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
Molecular Structure Analysis
The molecular structure of this compound would be based on the 1,2,4-benzothiadiazine-1,1-dioxide scaffold, with a fluorophenylmethylsulfanyl group attached at the 3-position .Scientific Research Applications
- Examples : Marketed drugs like Fluconazole, Flupoxam, and Anastrozole contain the 1,2,4-triazole group and are used in cancer treatment .
Cardiovascular Effects
1,2,4-Benzothiadiazine 1,1-dioxides (related to our compound) are known for their cardiovascular and hypertensive effects. They also act as ATP-sensitive potassium channel openers .
Synthetic Strategies
Researchers have developed various synthetic methods to access 1,2,4-triazole-containing scaffolds. These methods provide access to a wide range of derivatives via multistep synthetic routes . For instance, the use of 3-amino-1,2,4-triazole in the synthesis of these privileged scaffolds is an area of active research.
Future Directions
Mechanism of Action
Target of Action
The primary targets of 3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide are ATP-sensitive potassium channels . These channels play a crucial role in regulating insulin release and maintaining cardiovascular functions .
Mode of Action
This compound acts as an opener of ATP-sensitive potassium channels . By opening these channels, it influences the flow of potassium ions, which can affect the electrical activity of cells .
Biochemical Pathways
The opening of ATP-sensitive potassium channels leads to the inhibition of insulin release . This action can impact various biochemical pathways related to glucose metabolism and cardiovascular function .
Result of Action
The primary result of the compound’s action is the inhibition of insulin release . This effect can have significant implications for the regulation of blood glucose levels and the treatment of conditions like diabetes .
properties
IUPAC Name |
3-[(2-fluorophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O2S2/c15-11-6-2-1-5-10(11)9-20-14-16-12-7-3-4-8-13(12)21(18,19)17-14/h1-8H,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTAOBTYHZRFCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NS(=O)(=O)C3=CC=CC=C3N2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide |
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